Tridolgosir hydrochloride
Overview
Description
Tridolgosir hydrochloride is an indolizidine alkaloid derived from the plant Swainsona canescens. It is known for its potent inhibition of alpha-mannosidase II, an enzyme involved in the processing of N-linked carbohydrates in glycoproteins. This compound exhibits significant antimetastatic, antiproliferative, and immunomodulatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tridolgosir hydrochloride involves the extraction of the indolizidine alkaloid from Swainsona canescens. The compound is then subjected to a series of chemical reactions to obtain the hydrochloride salt. The specific synthetic routes and reaction conditions are not widely documented, but typically involve standard organic synthesis techniques such as extraction, purification, and crystallization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from the plant source, followed by chemical synthesis to convert the alkaloid into its hydrochloride form. This process would require optimization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tridolgosir hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Tridolgosir hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of alpha-mannosidase II and its effects on glycoprotein processing.
Biology: The compound’s immunomodulatory properties make it valuable for research into immune system modulation and cancer metastasis.
Medicine: this compound is investigated for its potential therapeutic applications in treating cancer and other diseases involving abnormal glycoprotein processing.
Industry: It may be used in the development of new pharmaceuticals and as a biochemical tool in various industrial processes
Mechanism of Action
Tridolgosir hydrochloride exerts its effects by competitively inhibiting alpha-mannosidase II. This enzyme processes N-linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. By inhibiting this enzyme, this compound reduces the formation of highly branched carbohydrate structures that bind to lectin-phytohemagglutinin. This inhibition results in decreased tumor aggressiveness and metastatic potential, as well as increased susceptibility of tumor cells to immune system attack .
Comparison with Similar Compounds
Tridolgosir hydrochloride belongs to the class of indolizidine alkaloids. Similar compounds include:
Swainsonine: Another indolizidine alkaloid with similar alpha-mannosidase inhibition properties.
Castanospermine: An alkaloid that also inhibits glycosidases and has similar biological activities.
1-Deoxynojirimycin: A glucose analog that inhibits glycosidases and is used in similar research applications
This compound is unique in its specific inhibition of alpha-mannosidase II and its potent antimetastatic and immunomodulatory activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-5-2-1-3-9-4-6(11)8(12)7(5)9;/h5-8,10-12H,1-4H2;1H/t5-,6-,7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVFCZWYJVKCV-XNJRRJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175722 | |
Record name | Tridolgosir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214462-68-7 | |
Record name | Tridolgosir hydrochloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214462687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridolgosir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIDOLGOSIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KR51ES9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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